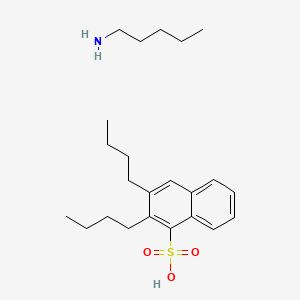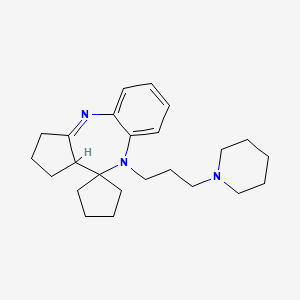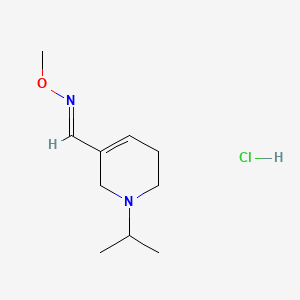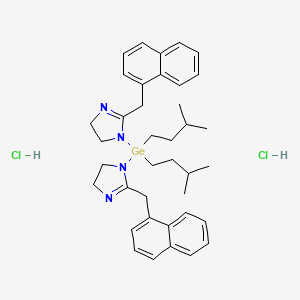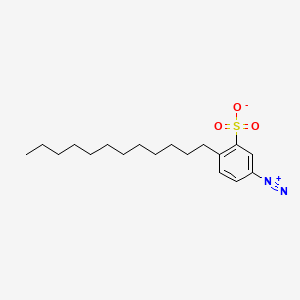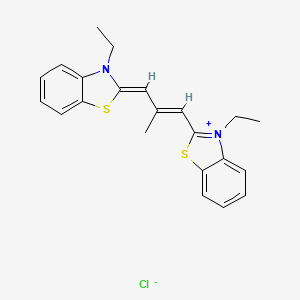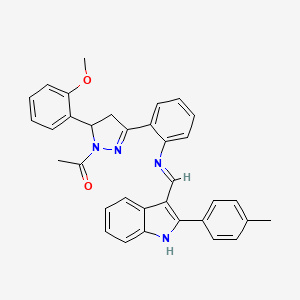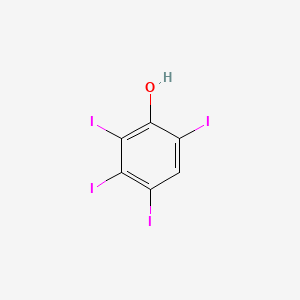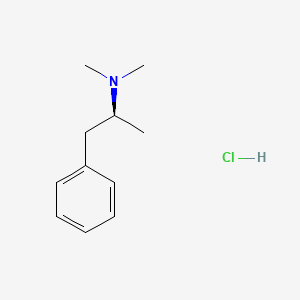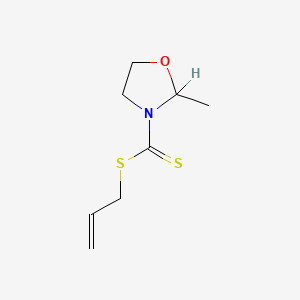
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime: is a chemical compound with the molecular formula C12H19N2O3P. It is a phosphinyl oxime derivative of 1-(2-pyridinyl)ethanone and is used primarily as a pesticide and insecticide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime typically involves the reaction of 1-(2-pyridinyl)ethanone with ethyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential effects on various biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and pesticides.
Industry: Used in the formulation of agricultural chemicals and pest control products.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime involves its interaction with specific molecular targets, such as enzymes involved in insect metabolism. The compound inhibits these enzymes, leading to the disruption of essential biological processes in insects, ultimately causing their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[6-(1-Methylethoxy)-2-pyridinyl]ethanone
- 1-(5-Isopropoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime is unique due to its specific phosphinyl oxime structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective as a pesticide and insecticide compared to other similar compounds .
Propriétés
Numéro CAS |
15132-05-5 |
|---|---|
Formule moléculaire |
C12H19N2O3P |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
(Z)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C12H19N2O3P/c1-5-18(15,16-10(2)3)17-14-11(4)12-8-6-7-9-13-12/h6-10H,5H2,1-4H3/b14-11- |
Clé InChI |
YVKDVXJYSHWVON-KAMYIIQDSA-N |
SMILES isomérique |
CCP(=O)(OC(C)C)O/N=C(/C)\C1=CC=CC=N1 |
SMILES canonique |
CCP(=O)(OC(C)C)ON=C(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


